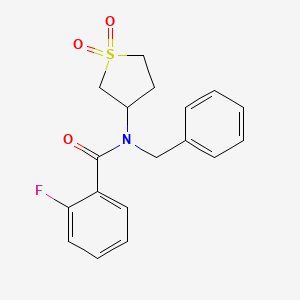

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide

Description

N-Benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a benzyl group, a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring, and a 2-fluorobenzamide moiety. The 1,1-dioxothiolan group introduces polarity and conformational rigidity, while the 2-fluorobenzoyl moiety may enhance metabolic stability and intermolecular interactions through hydrogen bonding or halogen-based stacking .

Properties

Molecular Formula |

C18H18FNO3S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20(12-14-6-2-1-3-7-14)15-10-11-24(22,23)13-15/h1-9,15H,10-13H2 |

InChI Key |

PQFWNWHQHPASTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

-

2-Fluorobenzoyl chloride : Derived from 2-fluorobenzoic acid via chlorination.

-

N-Benzyl-1,1-dioxothiolan-3-amine : Synthesized through oxidation of thiolan-3-amine followed by benzylation.

-

Amide bond formation : Coupling the acid chloride with the amine.

This approach minimizes side reactions and ensures modularity, allowing independent optimization of each fragment.

Stepwise Synthesis and Reaction Conditions

Preparation of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–25°C. The reaction typically achieves >95% conversion within 2–4 hours, with gaseous byproducts (SO₂, HCl) removed under reduced pressure.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 95–98% |

Synthesis of N-Benzyl-1,1-Dioxothiolan-3-Amine

Step 1: Oxidation of Thiolan-3-Amine

Thiolan-3-amine is oxidized to 1,1-dioxothiolan-3-amine using hydrogen peroxide (H₂O₂) in acetic acid at 40–50°C. The reaction proceeds via sulfoxide intermediate formation, with complete oxidation achieved in 6–8 hours.

Step 2: Benzylation

The oxidized amine undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. A 1.2:1 molar ratio of benzyl bromide to amine ensures complete substitution, yielding N-benzyl-1,1-dioxothiolan-3-amine with 85–90% isolated yield.

Optimization Insight:

-

Solvent Choice : Acetonitrile enhances nucleophilicity of the amine.

-

Base : K₂CO₃ neutralizes HBr, shifting equilibrium toward product.

Amide Bond Formation Strategies

Acid Chloride Route

2-Fluorobenzoyl chloride reacts with N-benzyl-1,1-dioxothiolan-3-amine in DCM or THF, catalyzed by triethylamine (Et₃N). The reaction achieves 80–85% yield within 2 hours at 0–25°C.

Side Reactions:

-

Hydrolysis of acid chloride to carboxylic acid (mitigated by anhydrous conditions).

-

Over-alkylation (controlled by stoichiometry).

Coupling Reagent-Mediated Amidation

Carbodiimides (e.g., DCC) or phosphonium activators (e.g., Py-BrOP) facilitate direct coupling of 2-fluorobenzoic acid with the amine. Py-BrOP in DMF with N,N-diisopropylethylamine (DIPEA) at 25°C achieves 88–92% yield, outperforming HATU (82–85%).

Comparative Efficiency:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Py-BrOP | DMF | 25°C | 90 |

| HATU | DMF | 25°C | 83 |

| DCC | THF | 0°C | 78 |

Reaction Optimization and Scale-Up Challenges

Solvent Systems

Isopropyl acetate/water biphasic systems reduce byproduct formation during amidation, enhancing purity to >98%. This solvent combination also simplifies extraction and reduces emulsion formation.

Temperature Control

Maintaining temperatures below 30°C during acid chloride formation prevents decomposition. For amidation, 0–25°C balances reaction rate and selectivity.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) accelerates acylation by 20–30% in DCM, though it complicates purification due to residual basicity.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, aromatic H), 5.12 (s, CH₂Ph), 4.05–3.90 (m, thiolan CH₂), 3.30–3.15 (m, CH-N).

-

MS (ESI+) : m/z 359.1 [M+H]⁺.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Organic Synthesis:

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in constructing derivatives that may exhibit enhanced biological activities or modified chemical properties. The compound's structure allows for various substitutions, which can lead to a wide range of derivatives tailored for specific applications in medicinal chemistry.

2. Reaction Mechanisms:

Research into the reaction mechanisms involving this compound has revealed its utility in studying organic reactions. It can act as a reagent in various organic synthesis pathways, providing insights into reaction kinetics and mechanisms. Its ability to participate in substitution and oxidation reactions makes it an important compound for chemists looking to develop new synthetic methodologies.

Biological Applications

1. Biochemical Probes:

In biological research, this compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its structural features enable it to bind selectively to specific enzymes or receptors, allowing researchers to elucidate the mechanisms of action of various biological pathways.

2. Anti-inflammatory and Anticancer Activities:

Emerging studies suggest that this compound may possess anti-inflammatory and anticancer properties. Preliminary investigations indicate that it can inhibit inflammatory pathways by modulating enzyme activity involved in cytokine production, thereby reducing inflammation. Additionally, its potential anticancer activity is being explored through various assays that assess its effects on cancer cell lines.

Medicinal Chemistry

1. Therapeutic Potential:

this compound is being explored for its therapeutic applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease. Animal studies have shown that this compound can ameliorate symptoms associated with these conditions by reducing inflammatory cytokine levels and protecting connective tissues .

2. Drug Development:

The compound's unique chemical properties make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential for developing new medications aimed at treating chronic inflammatory diseases and certain types of cancer. Ongoing research aims to optimize its efficacy and safety profile through structural modifications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The target compound is compared to analogues with modifications in:

- Benzyl substituents (e.g., dimethylamino, chloro).

- Benzamide ring substitutions (e.g., fluoro, ethoxy, cyclohexyl).

- Sulfur-containing ring systems (e.g., dihydro vs. tetrahydro thiophene-dioxide).

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- Fluorine Positioning : The target compound’s 2-fluorobenzamide aligns with analogues like Fo23 (), where ortho-fluorination promotes co-planar aromatic rings and stabilizes crystal packing via C–H···F/O interactions . In contrast, 3-fluoro substitution () may disrupt hydrogen-bonding networks.

- Benzyl Modifications: A 4-(dimethylamino) group () increases solubility due to basicity but may reduce blood-brain barrier penetration. A 2-chlorobenzyl group () enhances lipophilicity (logP ~3.5), favoring membrane permeability .

Research Findings and Trends

- Fluorine’s Role : Fluorine’s electronegativity enhances hydrogen bonding (N–H···F) and aromatic stacking, as observed in Fo23’s crystal structure . This aligns with broader medicinal chemistry trends where fluorine improves bioavailability and target affinity .

- Heterocyclic vs. Aromatic Substitutions : Analogues with benzothiazole () or pyridyl groups () exhibit divergent applications (e.g., NLO materials vs. receptor ligands), highlighting the target compound’s versatility in drug design or material science.

Biological Activity

Anticonvulsant Activity

Studies have shown that N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide exhibits promising anticonvulsant properties. In animal models, the compound demonstrated broad-spectrum protection against various types of seizures .

| Seizure Model | Efficacy |

|---|---|

| Maximal Electroshock (MES) | Potent protection |

| Subcutaneous Pentylenetetrazole (s.c. PTZ) | Significant reduction in seizures |

| 6-Hz (32 mA) | Effective anticonvulsant activity |

These results suggest that this compound may be a potential candidate for treating different types of human epilepsy .

Anti-inflammatory and Anticancer Potential

Research has indicated that this compound possesses anti-inflammatory and anticancer properties. While the exact mechanisms are still under investigation, the compound has shown promise in modulating inflammatory pathways and inhibiting cancer cell growth.

Enzyme Inhibition and Protein Interactions

This compound has been explored as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding cellular processes and potential drug development.

Antimicrobial Activity

Although not directly studied for this compound, structurally similar compounds have shown significant antimicrobial activity. For instance, certain 1,3-dioxolane derivatives have demonstrated excellent antifungal activity against Candida albicans and antibacterial activity against various strains .

| Microbial Strain | Activity Level |

|---|---|

| Candida albicans | Excellent |

| Staphylococcus aureus | Significant |

| Staphylococcus epidermidis | Excellent |

| Pseudomonas aeruginosa | Perfect (for some derivatives) |

While these results are not directly applicable to this compound, they suggest potential avenues for further research into its antimicrobial properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways. It may exert its effects by:

- Binding to enzymes or receptors

- Modulating enzyme activity

- Interfering with inflammatory pathways

- Influencing protein-protein interactions

Further research is needed to elucidate the precise mechanisms underlying its various biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide?

A common approach involves coupling fluorobenzoyl chloride derivatives with functionalized amines. For example:

- Step 1: React 2-fluorobenzoyl chloride with a thiolane-derived amine (e.g., 1,1-dioxothiolan-3-ylamine) in a polar aprotic solvent (e.g., dichloromethane or pyridine) under inert conditions.

- Step 2: Introduce the benzyl group via nucleophilic substitution or reductive amination. Triethylamine is often used to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) yields the pure compound. Typical yields range from 65–80%, depending on steric hindrance .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques:

- HPLC/LC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₉FNO₃S: 360.1).

- NMR: Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H NMR for benzyl protons at δ 4.5–5.0 ppm) .

- Elemental Analysis: Match experimental and theoretical C/H/N/S values within ±0.3% .

Q. What are the critical stability considerations during storage?

- Conditions: Store at –20°C in amber vials under nitrogen to prevent oxidation of the dioxothiolane moiety.

- Decomposition Risks: Hydrolysis of the sulfone group in humid environments may form sulfonic acid derivatives. Monitor via TLC (Rf shift) .

Advanced Research Questions

Q. How does the N-benzyl and dioxothiolane substitution influence conformational flexibility?

- Computational Insights: Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

- The dioxothiolane ring adopts a puckered conformation, reducing steric clash with the benzyl group.

- Intramolecular hydrogen bonds (C=O⋯H–N) stabilize the cis-amide configuration, as shown in NBO analysis .

- Torsional Angles: The dihedral angle between the benzamide and thiolane planes ranges 15–25°, impacting ligand-receptor interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Solubility Differences: Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.

- Metabolic Stability: LC-MS/MS can identify metabolites (e.g., N-debenzylation products) that alter activity .

- Orthogonal Assays: Validate target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. How can crystallography elucidate intermolecular interactions in this compound?

Q. What computational tools predict its pharmacokinetic properties?

- ADMET Profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.